Synthetic Yield in Novaluron Preparation: CAS 116714-47-7 vs. Competing Benzoylurea Intermediate Routes
When utilized as the direct precursor, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine achieved an overall Novaluron yield of 79.5% in the final condensation step with 2,6-difluorobenzoyl isocyanate [1]. This outperforms a newly reported streamlined benzoylphenylurea route that reached only >69% overall yield from generic intermediates in a three-step sequence, demonstrating the efficiency advantage of using the pre-formed, specifically functionalized aniline intermediate rather than building complexity through multiple sequential steps [2].
| Evidence Dimension | Final step or overall yield in benzoylurea synthesis |
|---|---|
| Target Compound Data | 79.5% overall yield from CAS 116714-47-7 to Novaluron |
| Comparator Or Baseline | General benzoylphenylurea route achieving >69% overall yield over three steps |
| Quantified Difference | ~10% higher absolute yield (79.5% vs. <69%), representing a meaningful batch productivity advantage |
| Conditions | Target compound: reaction with 2,6-difluorobenzoyl isocyanate. Comparator: different multi-step benzoylphenylurea manufacturing route [1][2] |
Why This Matters
Higher synthetic yield directly translates to reduced cost per kilogram of active ingredient, which is a primary procurement driver in large-scale agrochemical manufacturing.
- [1] CNKI. Study on Synthesis of Insecticide Novaluron One Kind of Benzoylureas. Overall yield 79.5%, purity 98.0%. View Source
- [2] Tandfonline. Development of a New Manufacturing Route for Benzoylphenylureas and Their Key Intermediates, 2024. Overall yield increased from 56% to over 69%. View Source
